4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine, allowing for selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the study of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-ylacetic acid: Similar in structure but with an additional acetic acid group.
4-Amino-4-(carboxymethyl)tetrahydro-2H-pyran: Lacks the Boc protection group.
Uniqueness
4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of the Boc-protected amine and the tetrahydropyran ring. This structure provides stability and reactivity that are valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-12(9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMVTMZHSDJVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589245 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946761-11-1 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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